![molecular formula C55H91NO5 B12902967 3,5-Bis[3,5-bis(decyloxy)phenyl]-1,2-oxazole CAS No. 142967-38-2](/img/structure/B12902967.png)
3,5-Bis[3,5-bis(decyloxy)phenyl]-1,2-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Bis(3,5-bis(decyloxy)phenyl)isoxazole is a complex organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by the presence of two decyloxy-substituted phenyl groups at the 3 and 5 positions of the isoxazole ring. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(3,5-bis(decyloxy)phenyl)isoxazole can be achieved through various methods. One common approach involves the cycloaddition reaction of terminal alkynes with nitrile oxides. This reaction can be catalyzed by copper (I) acetylides, leading to the formation of isoxazole rings . Another method involves the use of tert-butyl nitrite or isoamyl nitrite to facilitate the one-pot synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions .
Industrial Production Methods
Industrial production of 3,5-Bis(3,5-bis(decyloxy)phenyl)isoxazole typically involves scalable and solvent-free synthesis methods. For instance, the use of ball-milling conditions with a recyclable copper/aluminum oxide nanocomposite catalyst allows for the efficient production of 3,5-isoxazoles in moderate to excellent yields .
化学反応の分析
Types of Reactions
3,5-Bis(3,5-bis(decyloxy)phenyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the isoxazole ring or the phenyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings or the isoxazole ring.
科学的研究の応用
3,5-Bis(3,5-bis(decyloxy)phenyl)isoxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoxazole derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials with specific properties.
作用機序
The mechanism of action of 3,5-Bis(3,5-bis(decyloxy)phenyl)isoxazole involves its interaction with specific molecular targets. The isoxazole ring can participate in hydrogen bonding and π–π stacking interactions, which are crucial for its biological activity . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 3,5-Bis(3,5-bis(methoxy)phenyl)isoxazole
- 3,5-Bis(3,5-bis(ethoxy)phenyl)isoxazole
- 3,5-Bis(3,5-bis(butyloxy)phenyl)isoxazole
Uniqueness
3,5-Bis(3,5-bis(decyloxy)phenyl)isoxazole is unique due to the presence of long decyloxy chains, which can influence its solubility, stability, and biological activity. The length of the alkyl chains can affect the compound’s interaction with biological membranes and its overall pharmacokinetic properties.
特性
CAS番号 |
142967-38-2 |
|---|---|
分子式 |
C55H91NO5 |
分子量 |
846.3 g/mol |
IUPAC名 |
3,5-bis(3,5-didecoxyphenyl)-1,2-oxazole |
InChI |
InChI=1S/C55H91NO5/c1-5-9-13-17-21-25-29-33-37-57-50-41-48(42-51(45-50)58-38-34-30-26-22-18-14-10-6-2)54-47-55(61-56-54)49-43-52(59-39-35-31-27-23-19-15-11-7-3)46-53(44-49)60-40-36-32-28-24-20-16-12-8-4/h41-47H,5-40H2,1-4H3 |
InChIキー |
YMWVOSDNIPOFAB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCOC1=CC(=CC(=C1)C2=CC(=NO2)C3=CC(=CC(=C3)OCCCCCCCCCC)OCCCCCCCCCC)OCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


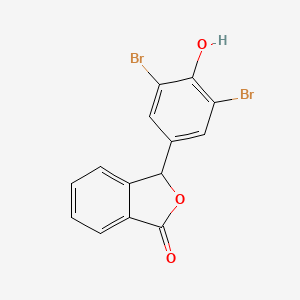
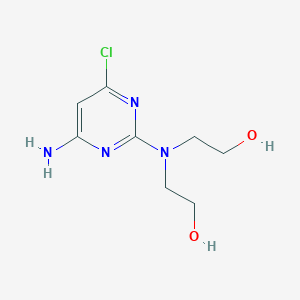
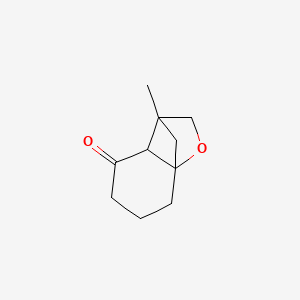
![N-[2-(1-benzofuran-3-yl)ethyl]-2-bromobenzamide](/img/structure/B12902900.png)
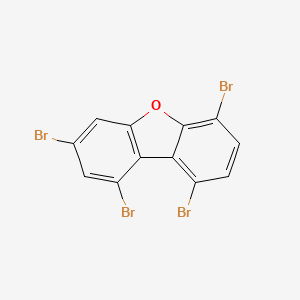

![N-[(4-Methylphenyl)methyl]guanosine](/img/structure/B12902908.png)
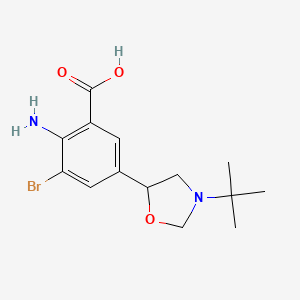
![1-[1-(4-Fluorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12902930.png)
![5-Bromo-N-(2,6-dimethylphenyl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12902949.png)
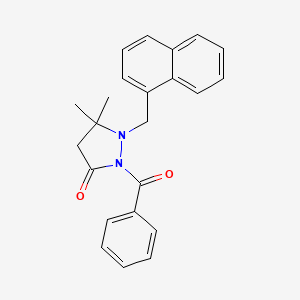
![Benzenesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B12902961.png)
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,4-difluorobenzamide](/img/structure/B12902966.png)

